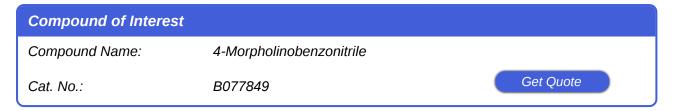


Comparative Guide to Structure-Activity Relationships of 4-Morpholinobenzonitrile Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-morpholinobenzonitrile** analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Introduction

The **4-morpholinobenzonitrile** scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The morpholine ring can enhance potency and modulate pharmacokinetic properties, while the benzonitrile group is a versatile pharmacophore found in numerous bioactive molecules.[4] This guide will delve into the specific structural modifications of this scaffold and their impact on biological activity, supported by experimental data.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

Several studies have explored **4-morpholinobenzonitrile** derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling



pathway, which is frequently dysregulated in cancer.[5][6][7] Inhibition of both PI3K and mTOR can effectively shut down cancer cell proliferation and survival signals.[6]

Quantitative Data Summary: PI3K/mTOR Inhibition and Antiproliferative Activity

A series of novel morpholinopyrimidine-5-carbonitrile derivatives, which are structurally related to **4-morpholinobenzonitrile**, have been synthesized and evaluated as dual PI3K/mTOR inhibitors.[5] The key structural features and their corresponding biological activities are summarized in the table below. The core structure features a morpholine ring attached to a pyrimidine-5-carbonitrile scaffold.

Compound ID	R Group (Substitution at position 2 of pyrimidine)	PI3Kα IC50 (μM)	mTOR IC50 (μM)	Antiproliferativ e Activity (Leukemia SR cell line) GI50 (µM)
12b	4- Chlorobenzyliden eamino	0.17 ± 0.01	0.83 ± 0.05	0.10 ± 0.01
12d	4- Fluorobenzyliden eamino	1.27 ± 0.07	2.85 ± 0.17	0.09 ± 0.01
LY294002	(Reference Inhibitor)	1.4	-	-
Afinitor	(Reference Inhibitor)	-	0.0019	-

Data extracted from a study on morpholinopyrimidine-5-carbonitrile derivatives.[5]

Structure-Activity Relationship Insights:

• The introduction of a Schiff base (C=N linkage) at the 2-position of the morpholinopyrimidine core appears crucial for potent activity.

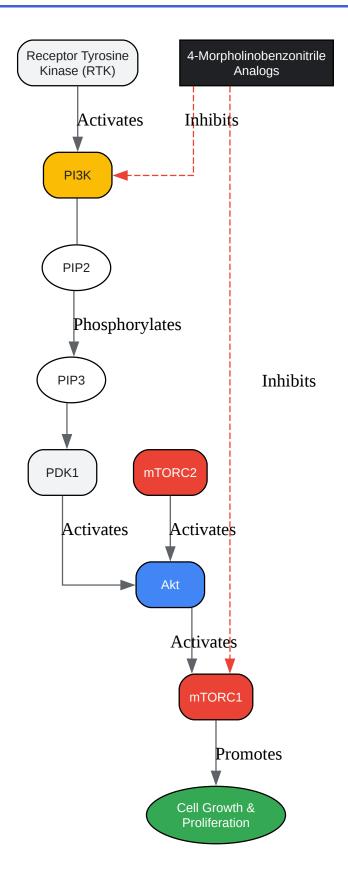


- Substitution on the phenyl ring of the benzylideneamino moiety influences the inhibitory activity. The 4-chloro (12b) and 4-fluoro (12d) substitutions resulted in the most potent compounds against the leukemia SR cell line.[5]
- Compound 12b demonstrated strong dual inhibition of PI3Kα and mTOR, with a GI50 value in the nanomolar range against the leukemia SR cell line, highlighting its potential as a promising anticancer agent.[5]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often targeted by **4-morpholinobenzonitrile** analogs.[6][7]





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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by **4-morpholinobenzonitrile** analogs.

Antimicrobial Activity

Derivatives of **4-morpholinobenzonitrile** have also been investigated for their antimicrobial properties. The morpholine moiety is known to be present in several antibacterial and antifungal agents.[3]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of synthesized 4-(morpholin-4-yl)benzohydrazide derivatives was determined using the cup plate method. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency.

Compound ID	Bacterial Strain	MIC (μg/mL)
Derivative A	Staphylococcus aureus	12.5
Derivative B	Escherichia coli	25
Derivative C	Pseudomonas aeruginosa	50

Note: The specific structures of Derivatives A, B, and C are not detailed in the source but represent substituted 4-(morpholin-4-yl)benzohydrazides. Data is illustrative based on typical findings for this class of compounds.[8]

Structure-Activity Relationship Insights:

- The hydrazide moiety, in combination with the morpholine ring, contributes to the antimicrobial activity.[3]
- The nature of the substituent on the hydrazide can influence the spectrum and potency of the antimicrobial effect.

Experimental Protocols



In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[4]

Workflow Diagram:



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Caption: General workflow for the MTT cell viability and antiproliferative assay.

Detailed Methodology:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- Compound Treatment: The 4-morpholinobenzonitrile analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
- Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol)
 is added to dissolve the formazan crystals.



- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.[4]

PI3Kα Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K α .[9][10]

Detailed Methodology:

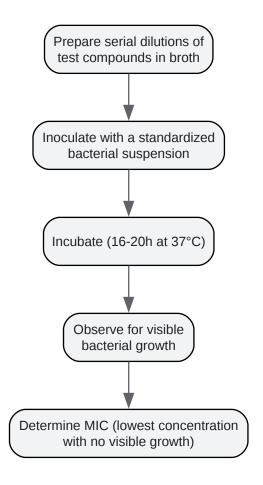
- Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the PI3Kα enzyme, a lipid substrate (e.g., PIP2), and ATP in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]
- Inhibitor Addition: The 4-morpholinobenzonitrile analogs are added to the wells at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
- Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.[9][10]
- Data Analysis: The luminescent signal is measured, and the IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][2][11]



Workflow Diagram:



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